molecular formula C8H9NO2 B1610972 1-(2-Amino-4-hydroxyphenyl)ethanone CAS No. 90033-64-0

1-(2-Amino-4-hydroxyphenyl)ethanone

Cat. No.: B1610972
CAS No.: 90033-64-0
M. Wt: 151.16 g/mol
InChI Key: YQSBOMDRAHLOEE-UHFFFAOYSA-N
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Description

1-(2-Amino-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is known for its unique chemical structure, which includes both an amino group and a hydroxy group attached to a phenyl ring, along with an ethanone group

Mechanism of Action

Target of Action

The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.

Result of Action

The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.

Biochemical Analysis

Biochemical Properties

1-(2-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly as a quorum sensing inhibitor. It interacts with enzymes, proteins, and other biomolecules involved in quorum sensing pathways. For instance, it has been shown to suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa . This interaction disrupts the quorum sensing system, leading to inhibited activity of antioxidant enzymes and enhanced oxidative stress .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In Pseudomonas aeruginosa, it influences cell function by disturbing the quorum sensing system, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to suppress quorum sensing-related gene expressions results in reduced virulence and altered metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in quorum sensing. It inhibits the transcriptional levels of key genes such as traI and traR, which are essential for quorum sensing in Agrobacterium tumefaciens . This inhibition leads to a decrease in the production of signaling molecules and a disruption of the quorum sensing system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound results in enhanced oxidative stress and disturbed metabolism in Agrobacterium tumefaciens . These long-term effects can lead to significant changes in cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits quorum sensing and reduces virulence without causing significant toxicity . At higher doses, it may lead to adverse effects such as increased oxidative stress and disrupted metabolic pathways . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to quorum sensing and oxidative stress. It interacts with enzymes and cofactors that regulate the production of signaling molecules and antioxidant enzymes . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and overall cell function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of the compound play a crucial role in its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, leading to targeted and efficient biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of phenol with a mineral acid salt of aminoacetonitrile in the presence of an anhydrous aluminum chloride catalyst. The reaction is carried out in ethylene dichloride as a solvent, with dried hydrogen chloride gas introduced at temperatures between 30-60°C, preferably 35-45°C . The intermediate imine layer formed during the reaction is separated and hydrolyzed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The separated ethylene dichloride layer can be reused as a solvent for subsequent reactions, enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino and hydroxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

1-(2-Amino-4-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    2-Hydroxyacetophenone: Similar in structure but lacks the amino group.

    4-Hydroxyacetophenone: Similar but with the hydroxy group in a different position.

    2-Hydroxy-4-methoxyacetophenone: Contains a methoxy group in addition to the hydroxy group.

Uniqueness: The presence of both amino and hydroxy groups on the phenyl ring, along with the ethanone group, gives this compound unique chemical properties and reactivity compared to its analogs. This combination of functional groups contributes to its potential as a versatile intermediate in organic synthesis and its biological activity as a quorum sensing inhibitor.

Properties

IUPAC Name

1-(2-amino-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBOMDRAHLOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561255
Record name 1-(2-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90033-64-0
Record name 1-(2-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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